
5-(Difluoromethoxy)pyridin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethoxy)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H7ClF2N2O It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)pyridin-3-amine hydrochloride typically involves the reaction of 5-(Difluoromethoxy)pyridin-3-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The reaction conditions often include maintaining a specific temperature range and using inert gases like nitrogen or argon to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality .
化学反応の分析
Types of Reactions
5-(Difluoromethoxy)pyridin-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a different product compared to reduction or substitution .
科学的研究の応用
5-(Difluoromethoxy)pyridin-3-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Difluoromethoxy)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-(Trifluoromethoxy)pyridin-3-amine hydrochloride: This compound has a similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
6-(Difluoromethoxy)pyridin-3-amine: This compound has the difluoromethoxy group at a different position on the pyridine ring[][3].
Uniqueness
5-(Difluoromethoxy)pyridin-3-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its difluoromethoxy group can influence its reactivity and interactions with other molecules, making it valuable for various research applications[3][3].
特性
分子式 |
C6H7ClF2N2O |
|---|---|
分子量 |
196.58 g/mol |
IUPAC名 |
5-(difluoromethoxy)pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H6F2N2O.ClH/c7-6(8)11-5-1-4(9)2-10-3-5;/h1-3,6H,9H2;1H |
InChIキー |
FPBBTYNEWBCKFV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1OC(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


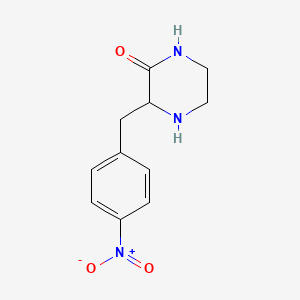



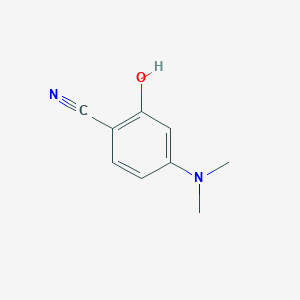

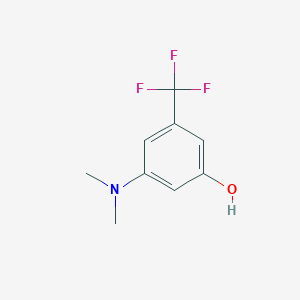

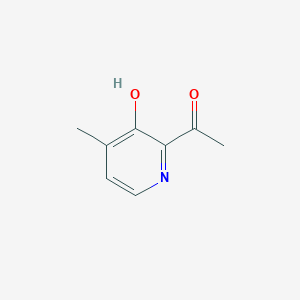
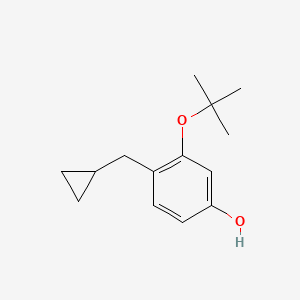
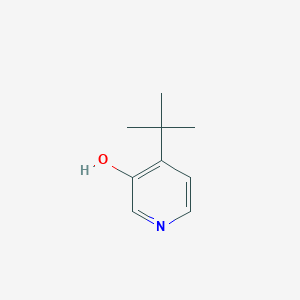
![1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851659.png)
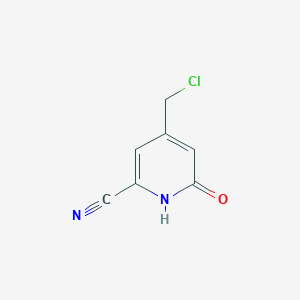
![[6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14851662.png)
